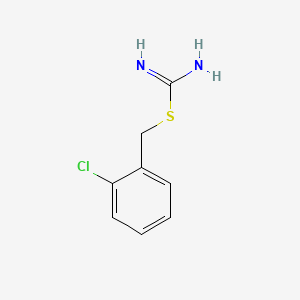

2-Chlorobenzyl Carbamimidothioate

Description

2-Chlorobenzyl carbamimidothioate (CAS: 14122-38-4) is a sulfur-containing organic compound with the molecular formula C₈H₁₀Cl₂N₂S and a molecular weight of 237.15 g/mol . It is commonly utilized as a synthon in pharmaceutical chemistry, particularly in the synthesis of heterocyclic scaffolds such as benzimidazolones and selenated derivatives . The compound features a 2-chlorobenzyl group attached to a carbamimidothioate moiety, which confers distinct electronic and steric properties. Its reactivity is influenced by the electron-withdrawing chlorine substituent at the ortho position of the benzyl ring, enhancing its stability in certain synthetic pathways .

Properties

IUPAC Name |

(2-chlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYKNIIEFCNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14122-38-4 | |

| Record name | (2-Chlorophenyl)methyl carbamimidothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzyl Carbamimidothioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically proceeds under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H4ClCH2Cl+NH2CSNH2→C6H4ClCH2SC(NH)NH2+HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Chlorobenzyl Carbamimidothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic C=N bond in the carbamimidothioate group facilitates nucleophilic attacks. For example:

-

Reaction with glycosyl bromides :

2-Chlorobenzyl carbamimidothioate reacts with tetra-O-acetyl-α-D-glycopyranosyl bromides in DMF at room temperature to form S-glycosides. This proceeds via nucleophilic substitution at the sulfur atom, yielding products with β-configuration (torsion angle ~180°) . Yields exceed 85% under optimized conditions.

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chlorobenzyl carbamimidothioate | Tetra-O-acetyl-α-D-glucosyl bromide | DMF, RT, 24 hr | S-Glucopyranoside | 87% |

Cyclization Reactions

The compound participates in heterocycle synthesis through cyclocondensation:

-

Imidazole formation :

Reaction with TosMIC (toluenesulfonylmethyl isocyanide) in the presence of NaH/DMF generates 1-aryl-4-tosyl-1H-imidazol-5-amine derivatives. The mechanism involves deprotonation, nucleophilic attack, and subsequent cyclization (Scheme 1) .

Mechanistic Pathway :

-

Deprotonation of TosMIC by NaH forms a carbanion.

-

Nucleophilic attack on the carbamimidothioate’s C=N bond.

-

Cyclization to form the imidazole core.

Example :

Condensation with Activated Methylene Compounds

The compound undergoes condensation with reagents like dimethyl cyanodithioimidocarbonate to form thiazole derivatives. This involves:

-

Nucleophilic substitution at the sulfur atom.

-

Cyclization via intramolecular attack of the amine group on the electrophilic carbon .

Key Reaction :

Yields range from 68% to 78% depending on substituents .

S-Methylation and Phase-Transfer Catalysis

S-Methylation : Treatment with methyl iodide in a benzene/20% NaOH system (with tetrabutylammonium bromide as a phase-transfer catalyst) converts thiourea derivatives to methyl carbamimidothioates. This method achieves yields >90% .

Conditions :

-

8 mmol substrate, 0.8 mmol TBAB, 20 mL benzene/20% NaOH, 30–60 min.

Stereochemical Influences

Crystallographic studies confirm a Z-configuration across the C=N bond due to steric and electronic effects from the 2-chlorobenzyl group . This configuration enhances electrophilicity at the C=N bond, favoring nucleophilic addition.

Structural Data :

-

Planarity: The carbamimidothioate group is coplanar (mean deviation <0.039 Å), stabilizing transition states during reactions .

Biological Activity Correlations

While not a direct reaction, the compound’s derivatives show antiproliferative activity. For instance, thiazole derivatives inhibit cancer cell lines (IC₅₀: 1.2–8.7 μM) via apoptosis induction, linked to the electron-withdrawing chlorine enhancing electrophilic interactions with cellular targets .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Chlorobenzyl carbamimidothioate is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for antimicrobial and anticancer therapies. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer treatment strategies .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various thiazole derivatives, including those related to 2-chlorobenzyl carbamimidothioate. The results showed significant inhibition of growth in U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM. These findings highlight the compound's potential as an effective anticancer agent .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 2-chlorobenzyl carbamimidothioate has been utilized to study its interaction with enzymes and proteins. It has been shown to inhibit specific enzyme activities by binding to their active sites or interacting with essential cofactors, disrupting normal cellular functions. This property is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study: MreB Inhibition

Research involving the compound's analogs demonstrated that it could inhibit MreB, a protein essential for bacterial cell shape maintenance. The analog MP265 was identified as a less toxic alternative that effectively disrupts MreB localization in Gram-negative bacteria, showcasing the compound's role in microbial studies .

Agricultural Chemistry

Pesticide Development

The compound is also explored in agricultural chemistry for its potential use in formulating pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a valuable component in crop protection strategies .

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial settings, 2-chlorobenzyl carbamimidothioate serves as an intermediate in synthesizing various complex organic molecules. This application is vital for producing compounds used across different industrial processes, including the manufacture of coatings and adhesives .

Analytical Chemistry

Reagent Use

The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. This application is crucial for quality control in manufacturing processes, ensuring product safety and efficacy .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl Carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA can lead to the disruption of normal cellular functions, which is the basis for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorobenzyl Carbamimidothioate

3-Chlorobenzyl carbamimidothioate (CAS: 89802-75-5, molecular formula C₈H₉ClN₂S , MW: 200.69 g/mol) serves as a positional isomer of the target compound. Key differences include:

- Substituent Position : The chlorine atom on the benzyl ring is at the meta position instead of ortho. This alters steric interactions and electronic effects, reducing the compound’s ability to stabilize intermediates in nucleophilic substitution reactions .

- Reactivity : The ortho-chloro substituent in 2-chlorobenzyl carbamimidothioate enhances resistance to hydrolysis compared to the meta isomer, as observed in studies on erythromycin derivatives where 2-chlorobenzyl groups required harsher deprotection conditions .

- Biological Activity : In selenated analogs, the ortho-chloro derivative exhibits higher antitumor activity (IC₅₀: 12 µM vs. 25 µM in colorectal cancer cell lines) due to improved membrane permeability .

Table 1: Structural and Physicochemical Comparison

Functional Group Analogs: Selenated Carbamimidothioates

Replacing sulfur with selenium in the carbamimidothioate group generates carbamimidoselenoates, which exhibit distinct chemical and pharmacological profiles:

- Electrophilicity : Selenium’s lower electronegativity increases nucleophilic reactivity, making selenated derivatives more prone to oxidation but effective in redox-mediated biological pathways .

- Antiparasitic Activity : Selenated analogs demonstrate superior leishmanicidal activity (EC₅₀: 0.8 µM vs. 2.1 µM for sulfur analogs) due to selenium’s ability to disrupt parasite redox homeostasis .

Benzimidazolone Derivatives

Differences include:

- Synthetic Utility : The benzimidazolone derivative is a key intermediate in hit-to-lead optimization for kinase inhibitors, whereas 2-chlorobenzyl carbamimidothioate is more versatile in thiol-mediated coupling reactions .

- Solubility: The benzimidazolone’s cyano group improves aqueous solubility (LogP: 1.8 vs. 2.5 for the carbamimidothioate), enhancing bioavailability in preclinical models .

Biological Activity

2-Chlorobenzyl Carbamimidothioate (CBCT), a compound with the chemical formula CHClNS, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The structure of 2-Chlorobenzyl Carbamimidothioate features a chlorobenzyl group linked to a carbamimidothioate moiety. This unique combination imparts distinct reactivity patterns and potential biological activities. The compound is characterized by its ability to undergo various chemical reactions, including:

- Substitution Reactions : The chlorobenzyl group can participate in nucleophilic substitutions.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones, or reduced to yield amines or thiols.

The biological activity of CBCT is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit enzyme activity by binding to active sites or interacting with essential cofactors. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA can disrupt normal cellular functions, which underlies its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 2-Chlorobenzyl Carbamimidothioate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for CBCT against various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 62.5 |

These results suggest that CBCT could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, CBCT has shown promise in anticancer research. Studies have reported that CBCT inhibits the proliferation of several human cancer cell lines, with IC values indicating effective cytotoxicity at concentrations below 30 µM. Table 2 highlights the IC values for different cancer cell lines.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 28 |

| A549 (Lung Cancer) | 30 |

The mechanism behind this anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have investigated the biological activity of CBCT:

- Antibacterial Study : A study published in Current Medicinal Chemistry highlighted the broad-spectrum antibacterial activity of CBCT against various pathogens, emphasizing its potential as a therapeutic agent.

- Cytotoxicity Assays : Research conducted on human cancer cell lines demonstrated that CBCT effectively inhibits cell growth through mechanisms involving apoptosis and disruption of metabolic pathways .

- Comparative Analysis : A comparative study with similar compounds like 2-Chlorobenzyl Isothiocyanate showed that while both compounds exhibit antimicrobial properties, CBCT has a broader spectrum of activity against certain resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chlorobenzyl Carbamimidothioate with high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification . Validate purity via HPLC (C18 column, methanol/water mobile phase) or GC-MS, comparing retention times to standards .

- Safety Note : Follow protocols for handling chlorinated intermediates (e.g., 2-chlorobenzyl chloride), including fume hood use and PPE (gloves, goggles) .

Q. How should researchers handle and store 2-Chlorobenzyl Carbamimidothioate to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Monitor decomposition via periodic NMR (e.g., ¹H NMR in CDCl₃) to detect impurities like hydrolysis products . Avoid moisture and acidic/basic conditions due to potential thioester bond cleavage .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for 2-Chlorobenzyl Carbamimidothioate be resolved?

- Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to resolve peak overlaps. For MS discrepancies, employ high-resolution mass spectrometry (HRMS) with ESI+ mode to distinguish isobaric fragments . Re-synthesize the compound under varied conditions to isolate potential stereoisomers or tautomers .

Q. What experimental design principles apply to studying its reactivity in nucleophilic substitution reactions?

- Answer : Use kinetic studies (UV-Vis or ¹H NMR monitoring) to compare reaction rates with different nucleophiles (e.g., amines vs. thiols). Design a factorial experiment varying solvent (DMF vs. THF), temperature (25–60°C), and catalyst (e.g., DBU). Analyze data via Arrhenius plots to identify rate-limiting steps .

Q. How do electronic effects of the 2-chlorobenzyl group influence the compound’s bioactivity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 3-chloro or 4-chloro derivatives). Test activity in enzyme inhibition assays (e.g., acetylcholinesterase) using IC₅₀ values. Perform DFT calculations (Gaussian09) to correlate Hammett σ values with bioactivity trends .

Q. What strategies mitigate decomposition during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.